molecular formula C10H6F4O3 B13522492 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B13522492
M. Wt: 250.15 g/mol
InChI Key: ICVKGTSGYPIXRC-UHFFFAOYSA-N
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Description

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.

Preparation Methods

The synthesis of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates. . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for direct arylation and boron reagents for Suzuki-Miyaura cross-coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can be compared with other similar compounds, such as 4-(trifluoromethyl)phenylboronic acid and 3-(trifluoromethyl)phenylboronic acid . These compounds share the trifluoromethyl group but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.

Properties

IUPAC Name

3-[4-fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVKGTSGYPIXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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